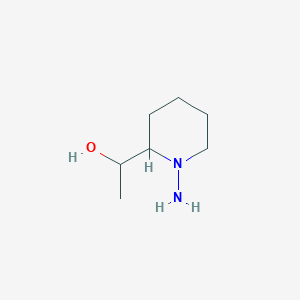

1-(1-Aminopiperidin-2-yl)ethan-1-ol

Description

Propriétés

IUPAC Name |

1-(1-aminopiperidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-6(10)7-4-2-3-5-9(7)8/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIJHKTVPPWTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amino Group Protection and Intermediate Formation

A critical step in the synthesis is the protection of the amino group on the piperidine ring to avoid side reactions during subsequent transformations.

- Various amido protecting groups are employed, including cyclic imide and lactam structures, which stabilize the amino functionality during reactions.

- For example, tert-butyloxycarbonyl (Boc) protection has been used, but it may introduce impurities difficult to remove during scale-up for industrial production.

- Alternative protecting groups such as those formed by reaction with anhydrides (e.g., tetrachlorophthalic anhydride, diphenyl maleic anhydride) have been developed to improve purity and yield.

Representative Preparation Routes and Conditions

Several embodiments from patent CN103450201A illustrate the preparation of chiral 3-aminopiperidine derivatives, closely related to 1-(1-Aminopiperidin-2-yl)ethan-1-ol, highlighting the following steps:

| Step | Reaction Description | Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| 1a | Reaction of 3-aminopiperidine with 1,2-phenylbenzene vinylidene carbonic ether in DMF with triethylamine | Ice-water bath, ~30 min stirring | 92.3 | - |

| 1b | Treatment with trifluoroacetic acid for deprotection, followed by crystallization with D-(-) tartrate in ethanol | 20 °C, 2 h stirring, reflux crystallization | 41.2 | 99.7 |

| 2a | Reaction of 3-aminopiperidine with tetrachlorophthalic anhydride in toluene with triethylamine | Reflux, 48 h | 88.6 | - |

| 2b | Crystallization with D-(-) tartrate in dehydrated alcohol | Reflux, cooling | 38.5 | 99.8 |

| 4a | Reaction with 2,3-diphenyl maleic anhydride in methylene dichloride | Room temperature, 1 h | 90.6 | - |

| 4b | Crystallization with D-(-) tartrate | Reflux, cooling | 43.1 | 99.8 |

These steps demonstrate the importance of:

- Using appropriate solvents such as DMF, toluene, methylene dichloride, and dehydrated alcohols.

- Employing triethylamine as a base to facilitate acylation and protection reactions.

- Reflux and controlled temperature conditions to optimize reaction kinetics.

- Crystallization with chiral acids like D-(-) tartrate to enhance enantiomeric purity.

Catalytic Hydrogenation and Reduction

Hydrogenation plays a role in transforming intermediates into the target amino alcohol:

- Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation steps.

- The process may be conducted under mild conditions to avoid racemization and maintain chiral integrity.

- Hydrogenation can be performed in the presence of solid supports such as carbon, calcium carbonate, titania, or zirconia to enhance catalyst stability and reaction efficiency.

Acid Hydrolysis and Salt Formation

- Acidic hydrolysis is used to remove protecting groups, often employing hydrochloric acid in molar equivalents ranging from 2 to 5.

- The formation of dihydrochloride salts or other acid salts (e.g., dibenzoyl-(D)-tartaric acid salt) aids in purification and crystallization.

- Azeotropic drying with ethanol is used to remove residual water and improve the stability of the salt forms.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amino protecting groups | Cyclic imide, lactam structures | Avoid Boc for industrial scale |

| Solvents | DMF, toluene, methylene dichloride, dehydrated alcohols | Selected based on reaction step |

| Base | Triethylamine | Facilitates acylation and protection |

| Temperature | 0 °C to reflux (up to 140 °C) | Reaction-specific |

| Acid equivalents (HCl) | 2 to 5 molar equivalents | For hydrolysis and salt formation |

| Catalyst | Pd on carbon, supported on carbon or oxides | For hydrogenation steps |

| Crystallization aids | D-(-) tartrate, camphorate, malate | Enhance purity and enantiomeric separation |

| Yield | 38% to 92% (step dependent) | Higher yields in protection steps |

| Purity (HPLC) | >99% | Achieved after crystallization and purification |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Aminopiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Applications De Recherche Scientifique

1-(1-Aminopiperidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(1-Aminopiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol

- Structure: Differs by the substitution of the piperidine amino group with a 3-aminopyridin-2-yl moiety.

- Molecular Formula : C₁₂H₁₉N₃O (MW: 221.3 g/mol) .

- Key Differences: The pyridine ring introduces aromaticity and π-electron density, altering electronic properties. Higher molecular weight and steric bulk compared to the target compound.

1-(Pyridin-2-yl)ethan-1-ol and Isomers

- Structures: Ethanol derivatives with pyridine rings at positions 2, 3, or 4 (e.g., 1-(Pyridin-3-yl)ethan-1-ol).

- Synthesis : Produced via catalytic hydrogenation of acetylpyridines (e.g., 2-acetylpyridine → 1-(Pyridin-2-yl)ethan-1-ol using Ni or Ru catalysts) .

- Spectroscopic Data: Compound δ(¹H NMR, OH) δ(¹H NMR, CH₃) δ(¹³C NMR, C-OH) 1-(Pyridin-2-yl)ethan-1-ol 4.13 ppm 1.46 ppm 63.2 ppm 1-(Pyridin-4-yl)ethan-1-ol 4.86 ppm 1.46 ppm 65.8 ppm Comparison: The target compound’s piperidine ring lacks aromaticity, leading to distinct NMR shifts (e.g., hydroxyl protons in piperidine derivatives are typically downfield-shifted due to hydrogen bonding with the amino group) .

1-(Benzoxazol-2-yl)ethan-1-ol

- Structure: Ethanol linked to a benzoxazole heterocycle.

- Applications : Used in kinetic resolution studies with chiral carboxylic acids. DFT calculations reveal transition-state stabilization via hydrogen bonding between the hydroxyl group and carboxylic acid .

- Key Differences :

- The benzoxazole ring provides planar rigidity and fluorescence properties absent in the target compound.

- Higher acidity of the hydroxyl group due to electron-withdrawing effects of the benzoxazole.

Activité Biologique

1-(1-Aminopiperidin-2-yl)ethan-1-ol, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a hydroxyl group, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₄N₂O

- CAS Number : 2098081-41-3

The compound's structure allows for hydrogen bonding and lipophilicity, which are critical for its interaction with biological macromolecules such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission and metabolic regulation, influencing signaling pathways that govern physiological responses.

Enzyme Modulation : It has been observed to interact with enzymes that play a role in metabolic processes, potentially leading to therapeutic effects in conditions such as diabetes and inflammation.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. For instance, it has been shown to reduce pro-inflammatory cytokine levels in vitro.

Analgesic Properties : The compound has demonstrated potential analgesic effects in animal models, indicating its relevance for pain management therapies.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A study focused on the design and synthesis of compounds related to this compound revealed promising DPP-IV inhibitory activity. Compounds derived from this class exhibited IC50 values in the low micromolar range (e.g., 0.01 μM), suggesting their potential utility in managing type 2 diabetes through glucose regulation .

In Vivo Efficacy

In oral glucose tolerance tests conducted on ICR mice, certain derivatives of this compound demonstrated significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Difluoropiperidine | C₅H₈F₂N | Simple piperidine derivative with fluorine substituents |

| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | C₁₄H₁₇F₂N | Contains a benzyl group enhancing lipophilicity |

| rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole | C₈H₉F₂N₂O | Nitroso group introduces unique reactivity |

These compounds share structural similarities but differ in their specific applications and biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(1-Aminopiperidin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive Amination : React piperidine derivatives with aldehydes/ketones in ethanol or dichloromethane under reflux (40–60°C). Use sodium cyanoborohydride as a reducing agent to stabilize intermediates. Monitor via TLC for completion .

- Substitution Reactions : Replace hydroxyl groups with amines using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .

- Data Insight : Solvent polarity and temperature significantly affect yield. Ethanol improves solubility of polar intermediates, while dichloromethane enhances reaction rates for non-polar precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure and functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, piperidine protons at δ 2.5–3.5 ppm).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for chiral centers .

- HPLC with Chiral Columns : Determines enantiomeric purity (>98% ee achievable using cellulose-based chiral stationary phases) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodological Answer :

- pH Stability : The compound is stable at pH 7–8. Acidic conditions (pH < 5) protonate the amine, leading to salt formation; alkaline conditions (pH > 9) may deprotonate hydroxyl groups, altering reactivity. Use phosphate buffers for in vitro studies .

- Thermal Stability : Degrades at >60°C; store at 4°C in inert atmospheres. Lyophilization extends shelf life for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Validation : Perform assays across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Models : Compare in vitro receptor binding (e.g., GPCR assays) with in vivo efficacy in disease models (e.g., pulmonary fibrosis in rats ).

- Purity Controls : Use HPLC to verify compound purity (>95%) and exclude batch-to-batch variability.

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor desired enantiomers.

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymes) with chiral resolving agents to achieve >99% ee .

- Crystallization-Induced Diastereomer Transformation : Use chiral acids (e.g., tartaric acid) to form diastereomeric salts for selective crystallization.

Q. What experimental approaches elucidate the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-ligand competition) quantify affinity for serotonin/dopamine receptors.

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses to receptors like 5-HT₁A or σ-1 .

- Knockout Models : Validate target specificity using CRISPR-engineered cell lines lacking suspected receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.